molecular formula C13H17FN2O3S B7976551 Sapunifiram CAS No. 577778-29-1

Sapunifiram

Cat. No.: B7976551
CAS No.: 577778-29-1
M. Wt: 300.35 g/mol
InChI Key: BKXONLCLMIKFNV-UHFFFAOYSA-N
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Description

Sapunifiram, also known as MN-19, is a synthetic molecule belonging to the family of piperazines. It is a potent cognition-enhancing drug that has gained attention in the field of nootropics. This compound is structurally related to sunifiram (DM-235) and unifiram (DM-232), and it is known for its potential to improve cognitive functions such as memory and learning .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sapunifiram involves several steps, starting with the preparation of the piperazine ring. The key intermediate is 1-benzoyl-4-propanoylpiperazine, which is synthesized through a series of reactions involving the condensation of benzoyl chloride with piperazine, followed by acylation with propanoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation, acylation, and purification steps. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

Types of Reactions

Sapunifiram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound .

Scientific Research Applications

    Chemistry: Sapunifiram is used as a model compound for studying piperazine derivatives and their chemical properties.

    Biology: Research has shown that this compound can enhance cognitive functions in animal models, making it a valuable tool for studying memory and learning processes.

    Medicine: this compound is being investigated for its potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases.

    Industry: The compound’s cognitive-enhancing properties have led to its use in the development of nootropic supplements

Mechanism of Action

Sapunifiram exerts its effects by interacting with N-methyl-D-aspartate (NMDA) receptors in the brain, specifically at the glycine-binding site. This interaction enhances long-term potentiation (LTP) and synaptic efficacy, which are crucial for learning and memory processes. Additionally, this compound stimulates CaM kinase II and protein kinase C pathways, further contributing to its cognitive-enhancing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency and specific interaction with NMDA receptors. Its ability to enhance cognitive functions at lower doses compared to other nootropics makes it a unique and valuable compound in the field of cognitive enhancement .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXONLCLMIKFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577778-29-1
Record name MN-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MN-19
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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